(+-)-6-(2-Hydroxy-3-((3-methoxybenzyl)amino)propoxy)-2(1H)-quinolinone
Overview
Description
OPC-18750 is a small molecule drug initially developed by Otsuka Holdings Co., Ltd. It has been primarily investigated for its potential therapeutic effects in treating cardiovascular diseases, particularly heart failure . The compound is known for its positive inotropic effects, meaning it can increase the strength of heart muscle contractions without significantly affecting heart rate or blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OPC-18750 involves the preparation of 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinone derivatives. The key steps include:
Formation of the Quinolinone Core: The quinolinone core is synthesized through a series of reactions starting from an appropriate aniline derivative.
Introduction of the Propoxy Group: The 3-amino-2-hydroxypropoxy group is introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the quinolinone core with the propoxy group under specific conditions to yield OPC-18750.
Industrial Production Methods
Industrial production of OPC-18750 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without loss of efficiency.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
OPC-18750 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinolinone core or the propoxy group.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the quinolinone core, each with potentially different biological activities .
Scientific Research Applications
Chemistry
In chemistry, OPC-18750 serves as a model compound for studying the synthesis and reactivity of quinolinone derivatives. Its synthesis and reactions provide insights into the behavior of similar compounds.
Biology
Biologically, OPC-18750 is significant for its positive inotropic effects. It has been studied in various biological models to understand its effects on heart muscle contraction and its potential therapeutic benefits .
Medicine
In medicine, OPC-18750 has been investigated for its potential to treat heart failure. Clinical studies have shown that it can increase the strength of heart muscle contractions without significantly affecting heart rate or blood pressure, making it a promising candidate for heart failure treatment .
Industry
In the pharmaceutical industry, OPC-18750 represents a class of compounds with potential therapeutic benefits. Its development and study contribute to the broader field of cardiovascular drug research and development.
Mechanism of Action
OPC-18750 exerts its effects by targeting specific molecular pathways involved in heart muscle contraction. The compound interacts with receptors and enzymes in the heart muscle cells, leading to an increase in the strength of contractions. This positive inotropic effect is achieved without significantly affecting heart rate or blood pressure, making it a unique and valuable therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
OPC-18790: Another quinolinone derivative with similar positive inotropic effects.
Milrinone: A phosphodiesterase inhibitor with positive inotropic and vasodilatory effects.
Dobutamine: A synthetic catecholamine with positive inotropic effects.
Uniqueness
OPC-18750 is unique in its ability to selectively increase the strength of heart muscle contractions without significantly affecting heart rate or blood pressure. This selectivity makes it a promising candidate for treating heart failure with fewer side effects compared to other inotropic agents .
Properties
CAS No. |
143343-82-2 |
---|---|
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-[2-hydroxy-3-[(3-methoxyphenyl)methylamino]propoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-4-2-3-14(9-17)11-21-12-16(23)13-26-18-6-7-19-15(10-18)5-8-20(24)22-19/h2-10,16,21,23H,11-13H2,1H3,(H,22,24) |
InChI Key |
SMFUDVJKOUBSBI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+-)-6-(2-hydroxy-3-((3-methoxybenzyl)amino)propoxy)-2(1H)-quinolinone OPC 18750 OPC-18750 OPC18750 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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